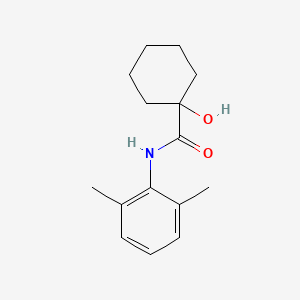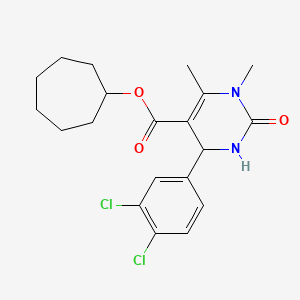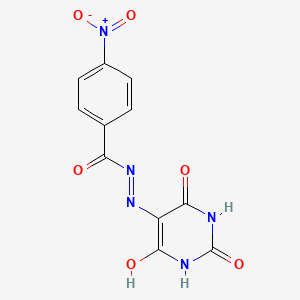
N-(2,6-dimethylphenyl)-1-hydroxycyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-1-hydroxycyclohexanecarboxamide, commonly known as DMHA, is a synthetic compound that has gained popularity in the scientific research community due to its potential use as a stimulant and performance-enhancing drug. DMHA is a member of the amphetamine family and is structurally similar to compounds such as ephedrine and DMAA. In
Mécanisme D'action
DMHA works by stimulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, energy levels, and cognitive function. By increasing the levels of these neurotransmitters, DMHA can enhance focus, concentration, and alertness.
Biochemical and Physiological Effects
DMHA has been shown to have a number of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature, which can lead to improved athletic performance. DMHA can also increase the production of adrenaline and noradrenaline, which can improve energy levels and reduce fatigue.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMHA in laboratory experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it a cost-effective option for researchers. However, DMHA is still a relatively new compound, and there is limited research on its long-term effects. Additionally, the effects of DMHA can vary depending on the individual, making it difficult to control for in studies.
Orientations Futures
There are several future directions for DMHA research. One area of interest is its potential use as a cognitive enhancer. Studies could explore the effects of DMHA on memory, attention, and learning abilities. Another area of interest is its potential use as a treatment for certain medical conditions, such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Finally, researchers could explore the long-term effects of DMHA use and its potential for addiction and abuse.
Conclusion
In conclusion, DMHA is a synthetic compound that has gained popularity in the scientific research community due to its potential use as a stimulant and performance-enhancing drug. Its mechanism of action involves stimulating the release of neurotransmitters in the brain, leading to improved focus, concentration, and energy levels. While there are advantages to using DMHA in laboratory experiments, there is still limited research on its long-term effects and potential for addiction and abuse. Future research could explore its potential use as a cognitive enhancer and treatment for medical conditions, as well as its long-term effects on the body.
Méthodes De Synthèse
DMHA can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenylamine with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with hydroxylamine hydrochloride to yield DMHA. This synthesis method has been optimized to produce high yields of pure DMHA, making it a viable option for laboratory research.
Applications De Recherche Scientifique
DMHA has been studied for its potential use as a stimulant and performance-enhancing drug. It has been shown to increase energy levels, focus, and concentration, making it a popular ingredient in pre-workout supplements. DMHA has also been studied for its potential use as a cognitive enhancer, with some studies suggesting that it may improve memory and learning abilities.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-1-hydroxycyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-7-6-8-12(2)13(11)16-14(17)15(18)9-4-3-5-10-15/h6-8,18H,3-5,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCBLNYQIWUEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-methoxybenzamide](/img/structure/B5190786.png)
![2-[(2-fluorophenoxy)methyl]-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5190789.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5190790.png)
![5-{5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190797.png)

![N-{1-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}aniline trifluoroacetate](/img/structure/B5190810.png)

![3-[(3-chlorophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B5190817.png)
![1-[6-(2,4-dichlorophenoxy)hexyl]piperidine](/img/structure/B5190836.png)
![3-[(4-methoxybenzoyl)amino]phenyl acetate](/img/structure/B5190840.png)
![5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5190843.png)
![2-chloro-N-[2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5190851.png)
![3-{2-[3-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}-1,3-benzoxazol-2(3H)-one trifluoroacetate](/img/structure/B5190861.png)
